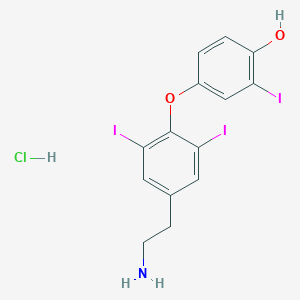

3,3',5-トリヨードチロニン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p-シネフリン: は、特定の植物、特にビターオレンジ(Citrus aurantium)に自然に存在するアルカロイドです。エピネフリンやノルエピネフリンと類似したアドレナリン作用が知られており、持続時間が長くなっています。 p-シネフリンは、ダイエットサプリメントで体重減少とエネルギー強化のために一般的に使用されます .

科学的研究の応用

Thyroid Hormone Analog

T4AM.HCl is recognized as a thyroid hormone analog. Its structural similarity to thyroxine (T4) allows it to interact with thyroid hormone receptors, making it a subject of interest in studies related to thyroid function and metabolism.

Case Study: Thyroid Hormone Activity

A study published in the Journal of Medicinal Chemistry examined the effects of T4AM.HCl on thyroid hormone signaling pathways. The results indicated that T4AM.HCl can modulate gene expression related to metabolism and growth in thyroid hormone-responsive tissues, suggesting potential therapeutic applications in thyroid disorders .

Anticancer Research

Recent investigations have highlighted the potential of T4AM.HCl in cancer therapy. Its ability to influence cellular proliferation and apoptosis has made it a candidate for further research in oncology.

Case Study: Antitumor Activity

Research conducted by Scanlan et al. demonstrated that T4AM.HCl exhibited significant antitumor activity in vitro against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, providing a basis for its potential use as an anticancer agent .

Neuroprotective Effects

There is growing evidence that T4AM.HCl may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection Studies

In a study focusing on neurodegeneration models, T4AM.HCl was found to reduce oxidative stress and inflammation in neuronal cells. This suggests that it may help protect against conditions such as Alzheimer's disease and Parkinson's disease .

Cardiovascular Research

T4AM.HCl's role in cardiovascular health has also been explored. Its impact on heart function and vascular health indicates potential applications in cardiology.

Case Study: Cardiovascular Effects

A recent study indicated that T4AM.HCl improved cardiac function in animal models of heart failure by enhancing myocardial contractility and reducing fibrosis. These findings support its use as a therapeutic agent for heart-related conditions .

Drug Development

The unique properties of T4AM.HCl have led to its investigation as a lead compound for drug development targeting various diseases.

Data Table: Summary of Applications

作用機序

p-シネフリンは、主にアドレナリン受容体、特にβ-アドレナリン受容体の活性化によって作用を及ぼします。この活性化により、環状AMP(cAMP)レベルが上昇し、それが脂肪分解とエネルギー消費を促進します。 さらに、p-シネフリンはp38 MAPKおよびNF-κBシグナル伝達経路を調節することができ、抗炎症作用に貢献しています .

類似の化合物との比較

類似の化合物

エフェドリン: アドレナリン受容体にも作用するよく知られた興奮剤ですが、心臓血管系への影響はより顕著です。

フェニレフリン(m-シネフリン): 主に鼻充血緩和剤として使用され、強力な血管収縮作用を持っています。

p-オクトパミン: p-シネフリンと構造は似ていますが、アドレナリン受容体への結合特性が異なります.

p-シネフリンの独自性

- p-シネフリンは、アドレナリン受容体活性化の独自のプロファイルを持っており、エフェドリンやフェニレフリンに比べて心臓血管系の副作用が少ないです。 また、血圧や心拍数を大幅に上昇させる可能性も低いため、体重減少とエネルギー強化のためのより安全な選択肢となっています .

生化学分析

Biochemical Properties

3,3’,5-Triiodothyronamine Hydrochloride plays a significant role in biochemical reactions. It interacts with thyroid hormone receptors TRα and TRβ . The nature of these interactions is antagonistic, meaning it inhibits the activity of these receptors .

Cellular Effects

It is known to influence cell function by interacting with thyroid hormone receptors TRα and TRβ . This interaction can potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3,3’,5-Triiodothyronamine Hydrochloride involves its binding to thyroid hormone receptors TRα and TRβ . This binding inhibits the activity of these receptors, leading to changes in gene expression and potentially affecting various cellular processes .

Temporal Effects in Laboratory Settings

It is known that for obtaining a higher solubility, the compound should be warmed at 37°C and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .

Metabolic Pathways

3,3’,5-Triiodothyronamine Hydrochloride is involved in the metabolic pathways of thyroxine

準備方法

合成経路と反応条件

化学合成:

p-シネフリンは、メタノール中でナトリウムボロハイドライドを使用してN-メチルチラミンを還元することで合成できます。 反応は通常、室温で行われ、p-シネフリンは無色の固体として得られます .バイオテクノロジー的方法: 別の方法は、チラミンを特定の細菌または真菌株を使用してバイオ変換することです。これらの株は、チラミンをp-シネフリンに変換するために必要な酵素経路を持っています.

工業的生産方法

化学反応の分析

反応の種類

- p-シネフリンは酸化反応を起こし、対応するキノンを生成できます。 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます .

還元: p-シネフリンの還元は、N-メチルチラミンの生成につながる可能性があります。

置換: p-シネフリンは、特に求核置換反応に参加することができます。この反応では、ヒドロキシル基が他の官能基に置換される可能性があります .一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中のナトリウムボロハイドライド。

置換: 塩基性条件下での様々な求核剤.

主な生成物

酸化: キノン。

還元: N-メチルチラミン。

置換: 様々な置換フェノール化合物.

科学研究への応用

化学

生物学

- 代謝経路とエネルギー恒常性に対する影響が研究されています。 研究によると、p-シネフリンはアミノ酸代謝を調節し、高脂肪食誘発マウスのエネルギーバランスを改善することができます .

医学

- p-シネフリンは、脂肪分解とエネルギー消費を高める能力により、ダイエットサプリメントで広く使用されています。 また、抗炎症作用と抗癌作用の可能性もあります .

産業

- 食品業界では、p-シネフリンは体重管理製品の天然添加物として使用されています。 また、新しい治療薬の開発における潜在的な用途も検討されています .

類似化合物との比較

Similar Compounds

Ephedrine: A well-known stimulant that also acts on adrenergic receptors but has more pronounced cardiovascular effects.

Phenylephrine (m-Synephrine): Primarily used as a decongestant and has strong vasoconstrictive properties.

p-Octopamine: Similar in structure to p-Synephrine but with different adrenergic receptor binding characteristics.

Uniqueness of p-Synephrine

- p-Synephrine has a unique profile of adrenergic receptor activation, leading to fewer cardiovascular side effects compared to ephedrine and phenylephrine. It is also less likely to cause significant increases in blood pressure and heart rate, making it a safer alternative for weight loss and energy enhancement .

生物活性

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride, commonly referred to as T4AM.HCl, is a synthetic compound that has garnered attention due to its potential biological activities. This compound is a derivative of iodinated phenols and has been studied for its pharmacological properties, particularly in the context of thyroid hormone action and its implications in various biological systems.

- Molecular Formula : C14H12ClI4NO2

- Molecular Weight : 769.32 g/mol

- CAS Number : 788824-71-5

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClI4NO2 |

| Molecular Weight | 769.32 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

T4AM.HCl has been shown to interact with thyroid hormone receptors, mimicking the effects of thyroid hormones. This interaction can lead to various physiological responses, including modulation of metabolic processes and influence on growth and development. The compound's structure allows it to penetrate cell membranes effectively, facilitating its biological activity.

Thyroid Hormone Mimetic Effects

Research indicates that T4AM.HCl exhibits thyroid hormone-like activity. In vitro studies have demonstrated that it can stimulate gene expression associated with thyroid hormone action. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to activate thyroid hormone response elements in cultured cells .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In animal models, T4AM.HCl administration resulted in reduced neuronal damage following ischemic events. This suggests potential therapeutic applications in conditions such as stroke or traumatic brain injury .

Antioxidant Activity

T4AM.HCl displays significant antioxidant properties, which may contribute to its neuroprotective effects. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is crucial in preventing cellular damage and maintaining overall cellular health.

Case Studies

- Thyroid Function and Metabolism

- Neuroprotection in Ischemia

特性

IUPAC Name |

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJJJRQBESKCMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClI3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。